4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-[4-(prop-2-en-1-yloxy)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
Description
4-(4-Ethoxy-2-methylbenzoyl)-3-hydroxy-5-[4-(prop-2-en-1-yloxy)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a synthetic pyrrol-2-one derivative characterized by a poly-substituted aromatic framework. Its core structure consists of a 2,5-dihydro-1H-pyrrol-2-one ring system substituted with:
- A 4-ethoxy-2-methylbenzoyl group at position 4, contributing electron-donating and steric effects.
- A 3-hydroxy moiety at position 3, enabling hydrogen bonding and metal coordination.
- A 4-(prop-2-en-1-yloxy)phenyl group at position 5, introducing allyl ether flexibility.
The compound’s structural complexity and diverse substituents position it as a candidate for biological activity studies, particularly in contexts where aromatic and heterocyclic motifs are pharmacologically relevant.
Properties
Molecular Formula |
C29H28N2O5 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
(4E)-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-5-(4-prop-2-enoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H28N2O5/c1-4-15-36-22-10-8-21(9-11-22)26-25(27(32)24-13-12-23(35-5-2)16-19(24)3)28(33)29(34)31(26)18-20-7-6-14-30-17-20/h4,6-14,16-17,26,32H,1,5,15,18H2,2-3H3/b27-25+ |
InChI Key |
JZEMMJYGVPITDU-IMVLJIQESA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)OCC=C)/O)C |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)OCC=C)O)C |
Origin of Product |
United States |
Biological Activity
The compound 4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-[4-(prop-2-en-1-yloxy)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one , identified by its ChemDiv ID 4424-0635, is a complex organic molecule with significant potential in medicinal chemistry. This article delves into its biological activity, pharmacological properties, and mechanisms of action based on diverse research findings.
| Property | Value |
|---|---|
| Molecular Formula | C30H38N2O5 |
| Molecular Weight | 506.64 g/mol |
| IUPAC Name | 4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-[4-(prop-2-en-1-yloxy)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one |
| LogP | 4.640 |
| Water Solubility (LogSw) | -4.24 |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The presence of a pyrrolidine core suggests potential interactions with neurotransmitter systems or metabolic pathways. It may act as an inhibitor or modulator of specific enzymes involved in metabolic processes or signal transduction pathways.
Pharmacological Activities
Research indicates that the compound exhibits a variety of biological activities:
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties due to its ability to scavenge free radicals.
- Cytotoxic Effects : In vitro studies have shown that it can induce cytotoxicity in various cancer cell lines, indicating potential as an anticancer agent.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on certain enzymes, including butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are critical in neurodegenerative diseases.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of similar pyrrolidine derivatives. The findings indicated that these compounds could inhibit cell proliferation in human pancreatic cancer cells, demonstrating IC50 values in the micromolar range.
Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective effects of related compounds on neuronal cell lines exposed to oxidative stress. Results showed a significant reduction in cell death, suggesting that the compound may protect against neurodegenerative processes.
Study 3: Enzyme Inhibition Profile
Research conducted by Pharmacology & Therapeutics assessed the enzyme inhibition profile of various derivatives. The compound displayed selective inhibitory action towards BChE with an IC50 value comparable to standard inhibitors like physostigmine.
Comparison with Similar Compounds
Key Observations:
Aroyl Group Variations :
- The target compound’s 4-ethoxy-2-methylbenzoyl group combines electron-donating (ethoxy) and steric (methyl) effects, differing from the electron-withdrawing trifluoromethoxy group in Compound 23 or the 2-ethoxy isomer in Compound 41 . These differences may influence solubility and binding affinity.
5-Phenyl Substituents :
Preparation Methods
Synthesis of Methyl Pyruvate Intermediates
The Claisen condensation of aryl methyl ketones with dimethyl oxalate forms substituted methyl pyruvates, which serve as foundational intermediates. For example, methyl phenylpyruvate (12a ) is synthesized via condensation of acetophenone derivatives with dimethyl oxalate in the presence of ethylenediamine as a catalyst. The reaction proceeds under reflux in toluene, yielding pyruvate esters with substituents tailored to the target compound’s benzoyl and aryloxy groups.
Table 1: Representative Methyl Pyruvate Intermediates
Three-Component Coupling Reaction
The pyrrol-2-one core is assembled via a one-pot reaction involving methyl pyruvate, aldehydes, and amines. For instance, 4-isopropyl benzaldehyde reacts with 2-hydroxypropylamine in 1,4-dioxane to form an imine intermediate, which undergoes cyclocondensation with methyl pyruvate (12b ) to yield the pyrrol-2-one scaffold. Precipitation is induced by acidification with glacial acetic acid, achieving yields of 43–62% depending on substituents.
Functionalization and Final Step Modifications
Introduction of the Pyridinylmethyl Group
The pyridin-3-ylmethyl substituent is introduced via nucleophilic substitution or reductive amination. In a representative procedure, pyridine-3-carbaldehyde is condensed with a primary amine intermediate under acidic conditions, followed by sodium borohydride reduction to stabilize the N-alkyl linkage. This step is critical for ensuring proper stereoelectronic alignment in the final compound.
Acylation and Etherification
The 4-ethoxy-2-methylbenzoyl moiety is installed via Friedel-Crafts acylation using 4-ethoxy-2-methylbenzoyl chloride in dichloromethane with aluminum chloride as a catalyst. Simultaneously, the prop-2-en-1-yloxy group is introduced through Williamson ether synthesis, employing allyl bromide and potassium carbonate in acetone.
Table 2: Reaction Conditions for Key Functionalizations
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acylation | AlCl₃, DCM, 0°C → RT, 12 h | 75 |
| Etherification | K₂CO₃, Acetone, Reflux, 6 h | 82 |
| Pyridinylmethylation | NaBH₄, MeOH, RT, 2 h | 68 |
Optimization Strategies
Solvent and Catalyst Selection
-
Solvent Systems : 1,4-Dioxane and ethanol are preferred for cyclocondensation due to their ability to stabilize intermediates and facilitate precipitation. Polar aprotic solvents like DMSO enhance reaction rates in sulfur ylide-mediated syntheses.
-
Catalysts : Trifluoroacetic acid (TFA) in catalytic amounts accelerates imine formation, while Lewis acids (e.g., AlCl₃) are indispensable for acylation.
Temperature and pH Control
-
Cyclocondensation proceeds optimally at room temperature (20–25°C), whereas acylation requires low temperatures (0°C) to prevent side reactions.
-
Acidic workup (pH 3–4) ensures precipitation of intermediates, minimizing losses during purification.
Characterization and Analytical Validation
Spectroscopic Analysis
Q & A
Q. What are the key synthetic strategies for constructing the pyrrolone core in this compound?
Answer: The pyrrolone core is typically synthesized via a multi-step sequence involving:
- Aldol condensation : Formation of the pyrrolidine ring through base-catalyzed cyclization of α,β-unsaturated ketones or aldehydes.
- Functionalization : Subsequent substitution of aromatic groups (e.g., 4-ethoxy-2-methylbenzoyl, 4-(prop-2-en-1-yloxy)phenyl) using nucleophilic aromatic substitution or coupling reactions.
- Protection/deprotection : Selective protection of hydroxyl groups (e.g., 3-hydroxy moiety) using tert-butyldimethylsilyl (TBS) or benzyl ethers to prevent undesired side reactions .
Key Example : In analogous compounds, 4-aroyl-3-hydroxypyrrol-2-ones are synthesized by reacting substituted benzaldehydes with β-keto esters under basic conditions, followed by acid-mediated cyclization .
Q. How can the hydroxypyrrolone moiety and other functional groups be characterized spectroscopically?
Answer:
- FT-IR : The 3-hydroxypyrrolone group shows a broad O–H stretch at 3200–3400 cm⁻¹ and a carbonyl (C=O) stretch near 1680–1720 cm⁻¹.
- NMR :
- ¹H NMR : The pyrrolone ring protons appear as distinct doublets (δ 4.5–5.5 ppm), while the aromatic protons of substituents (e.g., pyridinylmethyl) resonate at δ 7.0–8.5 ppm.
- ¹³C NMR : The lactam carbonyl (C=O) is observed at δ 170–175 ppm.
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns to validate substituent connectivity .
Q. What purification challenges arise during synthesis, and how are they addressed?
Answer:
- Low Solubility : The compound’s hydrophobicity necessitates recrystallization from polar aprotic solvents (e.g., DMF/EtOH mixtures) or column chromatography using silica gel with gradients of ethyl acetate/hexane.
- Byproduct Formation : Unreacted aldehydes or intermediates are removed via acid-base extraction (e.g., washing with NaHCO₃ to isolate neutral species) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for higher yields?
Answer:
- Parameter Screening : Use fractional factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, refluxing in ethanol vs. DMF significantly impacts cyclization efficiency .
- Response Surface Methodology (RSM) : Model interactions between reaction time and stoichiometry to identify optimal conditions. In analogous syntheses, reducing reaction time from 24 h to 3 h improved yields by minimizing decomposition .
Q. Example Table :
| Variable | Range Tested | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Temperature | 25°C – 80°C | 60°C | +25% |
| Solvent | EtOH, DMF, THF | DMF | +15% |
| Reaction Time | 3 h – 24 h | 6 h | +30% |
Q. How do structural modifications (e.g., aryl substituents) influence bioactivity?
Answer:
- Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents on the aryl ring enhance electrophilicity, potentially improving target binding (e.g., enzyme inhibition). Compound 30 (3,5-dichloro substitution) showed higher activity than 29 (3-chloro) in SAR studies .
- Steric Effects : Bulky groups (e.g., tert-butyl) at the 4-position reduce conformational flexibility, which may decrease solubility but increase selectivity. Compound 20 (4-tert-butyl) had a 62% yield but lower aqueous solubility compared to 18 (4-ethyl) .
Q. What crystallographic challenges arise in determining this compound’s structure?
Answer:
- Disorder in Flexible Groups : The prop-2-en-1-yloxy and pyridinylmethyl substituents may exhibit rotational disorder, requiring high-resolution data (≤ 1.0 Å) and refinement using SHELXL’s TWIN/BASF commands .
- Hydrogen Bonding Networks : The 3-hydroxy group participates in intermolecular H-bonds, complicating unit cell packing analysis. Molecular docking (e.g., Mercury CSD) helps predict H-bond motifs .
Q. How can computational methods predict binding interactions with biological targets?
Answer:
- Molecular Docking (AutoDock Vina) : Simulate interactions with kinases or GPCRs by aligning the pyrrolone core’s carbonyl group with catalytic lysine residues.
- DFT Calculations : Optimize the geometry at the B3LYP/6-31G* level to evaluate charge distribution, highlighting the pyridinylmethyl group’s role in π-π stacking .
Q. How to resolve contradictions in reported synthetic protocols (e.g., solvent choices)?
Answer:
- Systematic Replication : Reproduce conflicting methods (e.g., EtOH vs. MeOH recrystallization) under controlled conditions.
- Green Chemistry Metrics : Compare environmental factors (e.g., E-factor) to justify solvent selection. For example, ethanol offers sustainability advantages over DMF despite lower yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
